3-Bromo-2-chloro-6-fluorobenzoyl chloride
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Overview
Description
3-Bromo-2-chloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-fluorobenzoyl chloride typically involves the chlorination and bromination of fluorobenzoyl chloride. The process can be summarized as follows:
Starting Material: Fluorobenzoyl chloride.
Bromination: The addition of bromine atoms using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding benzoyl derivatives.
Oxidation Reactions: Oxidation can result in the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzoyl chlorides.
Reduction: Formation of benzoyl derivatives.
Oxidation: Formation of aromatic acids or ketones.
Scientific Research Applications
3-Bromo-2-chloro-6-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Bromo-2-chlorobenzoyl chloride
- 3-Bromo-6-fluorobenzoyl chloride
- 2-Chloro-6-fluorobenzoyl chloride
Comparison:
3-Bromo-2-chloro-6-fluorobenzoyl chloride: is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the benzene ring, which imparts distinct reactivity and properties compared to its analogs.
3-Bromo-2-chlorobenzoyl chloride: lacks the fluorine atom, resulting in different chemical behavior and applications.
3-Bromo-6-fluorobenzoyl chloride:
2-Chloro-6-fluorobenzoyl chloride: lacks the bromine atom, leading to variations in its chemical properties and applications
Properties
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYKODVAZSGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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